molecular formula C21H22N2O4 B13120900 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate

Cat. No.: B13120900
M. Wt: 366.4 g/mol
InChI Key: JQPYOURZBOBMIS-BFUOFWGJSA-N
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Description

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate is a complex organic compound that features a fluorenylmethyl group, a methyl group, and an aminopyrrolidine dicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate typically involves multiple steps:

    Formation of the Fluorenylmethyl Group: This step involves the protection of the amino group using a fluorenylmethyl protecting group.

    Formation of the Aminopyrrolidine Dicarboxylate Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.

Chemical Reactions Analysis

Types of Reactions

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Biological Studies: For studying the interactions of the compound with biological targets.

Mechanism of Action

The mechanism of action of 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
  • 1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-methylpyrrolidine-1,2-dicarboxylate

Uniqueness

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate is unique due to the presence of the aminopyrrolidine moiety, which can impart specific biological activity and reactivity compared to its hydroxyl or methyl analogs.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl (2R,4R)-4-aminopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C21H22N2O4/c1-26-20(24)19-10-13(22)11-23(19)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12,22H2,1H3/t13-,19-/m1/s1

InChI Key

JQPYOURZBOBMIS-BFUOFWGJSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N

Origin of Product

United States

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